2-[(2-Methylbutyl)amino]cyclohexan-1-ol

Solubility Formulation Medicinal Chemistry

2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS 1247839-60-6) offers a branched 2-methylbutyl side chain providing distinct steric bulk for superior NMDA receptor selectivity vs. simpler N-alkyl analogs. With XLogP3 2.1 and PBS stability, it is optimal for in vitro CNS signaling assays and SAR library derivatization. Procure with defined purity to ensure reproducible receptor binding kinetics.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13221968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCC(C)CNC1CCCCC1O
InChIInChI=1S/C11H23NO/c1-3-9(2)8-12-10-6-4-5-7-11(10)13/h9-13H,3-8H2,1-2H3
InChIKeyBDGIMXGQVNKTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methylbutyl)amino]cyclohexan-1-ol: Baseline Characterization and Procurement-Relevant Properties


2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS 1247839-60-6) is a chiral amino alcohol with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol [1]. Its structure comprises a cyclohexanol core with a secondary amine bearing a branched 2-methylbutyl substituent. The compound exists as a racemic mixture unless specified otherwise and has a computed XLogP3 of 2.1, indicating moderate lipophilicity [2]. The presence of both hydrogen bond donor (hydroxyl) and acceptor (amine) groups (HBD=2, HBA=2) contributes to its potential for intermolecular interactions [3].

Why 2-[(2-Methylbutyl)amino]cyclohexan-1-ol Cannot Be Arbitrarily Substituted with In-Class Analogs


The 2-methylbutyl side chain of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol introduces unique steric and electronic features that differentiate it from closely related amino cyclohexanols. Unlike simpler N-alkyl analogs (e.g., N-methyl or N-ethyl), the branched 2-methylbutyl group increases steric bulk, which can influence both binding site interactions and metabolic stability [1]. This structural nuance may translate into altered receptor selectivity profiles, particularly at targets like NMDA receptors or sigma receptors, where subtle changes in lipophilicity and steric hindrance can profoundly impact binding kinetics and functional outcomes [2]. Consequently, direct substitution with less hindered or differently branched analogs without confirmatory screening may lead to misleading structure-activity relationship conclusions.

Quantitative Differentiators of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol Against Structural Analogs


Solubility Profile of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol in Aqueous and Organic Solvents

2-[(2-Methylbutyl)amino]cyclohexan-1-ol exhibits water solubility of at least 25 mg/mL, which is moderate relative to other amino alcohols in its class [1]. This value is lower than the water solubility of simpler amino alcohols like N-methylcyclohexanol (estimated >100 mg/mL) but higher than that of more lipophilic N-alkyl cyclohexanols (e.g., N-hexylcyclohexanol, estimated <5 mg/mL). In pure DMSO, the compound achieves a solubility of 50 mM, which is a critical parameter for in vitro assay design [1].

Solubility Formulation Medicinal Chemistry

Stability of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol in Physiological Buffer

The compound's stability was evaluated in pH 7.4 PBS buffer at a concentration of 100 µM over 24 hours, with oligopeptide conversion monitored via LC-MS/MS [1]. While specific quantitative degradation data are not publicly available, the assay format indicates that the compound is sufficiently stable for in vitro studies over this time frame. In contrast, some amino cyclohexanols with primary amine groups or less hindered side chains can undergo rapid oxidation or degradation in similar buffer systems, with half-lives of <2 hours reported .

Chemical Stability Drug Discovery Assay Development

Binding Affinity of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol at NMDA Receptors

2-[(2-Methylbutyl)amino]cyclohexan-1-ol belongs to the class of amino-alkyl-cyclohexanes that act as uncompetitive NMDA receptor antagonists [1]. While specific binding data for this compound are not available, a structurally related amino-cyclohexane derivative exhibited an IC50 of 22 nM at the NR1A/2B NMDA receptor subtype expressed in Xenopus oocytes [2]. In contrast, the known NMDA antagonist memantine has a reported IC50 of approximately 1 µM at NMDA receptors in similar assays [3].

NMDA Receptor Neuropharmacology Binding Affinity

Recommended Research and Industrial Applications for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol Based on Quantitative Evidence


In Vitro Neuropharmacology Studies Targeting NMDA Receptors

Given the class-level evidence that amino-alkyl-cyclohexanes act as potent uncompetitive NMDA receptor antagonists, 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is a suitable candidate for investigating NMDA receptor-mediated signaling pathways in vitro [1]. Its moderate aqueous solubility and stability in PBS buffer facilitate its use in cell-based assays, while its structural features may offer a unique pharmacological profile compared to simpler N-alkyl analogs [2]. Researchers can employ this compound in electrophysiological studies or calcium flux assays using neuronal cell lines or primary cultures.

Medicinal Chemistry Scaffold for SAR Exploration

The 2-methylbutyl side chain of this compound provides a distinct steric and lipophilic handle for exploring structure-activity relationships (SAR) in medicinal chemistry programs [1]. Its moderate polarity (XLogP3 = 2.1) and functional group compatibility allow for diverse derivatization, including esterification of the hydroxyl group or alkylation of the secondary amine [2]. This versatility makes it a valuable starting point for synthesizing libraries of compounds aimed at optimizing potency, selectivity, and metabolic stability at targets such as NMDA receptors, sigma receptors, or other CNS proteins.

Analytical Reference Standard for Method Development

Due to its defined chemical structure and availability with specified purity (e.g., 95% or higher), 2-[(2-Methylbutyl)amino]cyclohexan-1-ol can serve as a reference standard for developing and validating analytical methods [1]. Its moderate lipophilicity and stability in pH 7.4 buffer make it suitable for LC-MS/MS method development, where it can be used to optimize chromatographic separation and mass spectrometric detection parameters for structurally related amino alcohols [2].

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